N-(2-chlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
Overview
Description
N-(2-chlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C10H12ClN3O2S and its molecular weight is 273.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.0338755 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Properties
The compound and its derivatives have been investigated for their potential anticonvulsant activities. A study by Tripathi and Kumar (2013) on N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides highlighted their significant anticonvulsant activity in seizure models, with specific compounds showing promising results. These compounds also exhibited good binding properties with epilepsy molecular targets GABA (A) delta and GABA (A) alpha-1 receptors, suggesting a mechanism through the augmentation of GABAergic neurotransmission (Tripathi & Kumar, 2013).
Synthesis and Mass Spectrometry
Research by Ramadan (2019) focused on the synthesis and characterization of arylidene-hydrazinyl-thiazolines and their precursors, including compounds similar to N-(2-chlorophenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. This study provided insights into the structural analysis and potential applications of these compounds in chemical synthesis and analysis (Ramadan, 2019).
Fluorescent Chemosensors
A practical application in detecting Zn2+ ions using a hydrazine-carbothioamide-based fluorescent chemosensor was demonstrated by Suh et al. (2022). This chemosensor, related to this compound, showed selective fluorescence emission for Zn2+ without interference from other metal ions. It was successfully utilized in various contexts including paper strips, zebrafish, and real water samples, showcasing its potential in environmental and biological monitoring (Suh et al., 2022).
Anticancer, Antitubercular, and Antimicrobial Activity
Compounds related to this compound have been synthesized and evaluated for their biological activities, including anticancer, antitubercular, and antimicrobial effects. A study by Popat et al. (2003) reported on the synthesis and biological evaluation of derivatives that showed promising activities in these areas (Popat et al., 2003).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-16-6-9(15)13-14-10(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,13,15)(H2,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVMQFGHVMAATF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=S)NC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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